molecular formula C13H9BrN2O4 B5774743 N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide

N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide

Cat. No. B5774743
M. Wt: 337.12 g/mol
InChI Key: RRFFYTHKGKKIJK-GIDUJCDVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide, also known as BFH, is a compound that has been studied for its potential applications in scientific research. BFH is a furohydrazide derivative, which means it contains a furo ring and a hydrazide functional group. This compound has shown promising results in various experiments, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide involves its ability to react specifically with ROS. When N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide comes into contact with ROS, it undergoes a reaction that results in a change in its fluorescence properties. This change in fluorescence can be detected and used to measure the levels of ROS in living cells.
Biochemical and Physiological Effects:
N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide has been shown to have minimal biochemical and physiological effects on living cells. This is due to its specific reactivity with ROS, which minimizes its interaction with other cellular components.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide in lab experiments is its specificity for ROS. This allows for accurate detection and measurement of ROS levels in living cells. However, one limitation of using N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide is that it requires the use of fluorescence microscopy, which can be expensive and time-consuming.

Future Directions

There are several future directions for the study of N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide. One potential application is its use in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide has been shown to be able to cross the blood-brain barrier, which makes it a potential candidate for imaging ROS levels in the brain. Additionally, N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide could be used in the study of other diseases that are characterized by high levels of ROS, such as cancer and cardiovascular disease. Finally, further research could be done to optimize the synthesis of N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide and to develop new derivatives with improved properties.

Synthesis Methods

The synthesis of N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide involves the reaction of 5-bromo-2-furoic acid hydrazide with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base. The resulting compound is then purified using column chromatography to obtain pure N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide.

Scientific Research Applications

N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide can act as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. This is due to the fact that N'-(1,3-benzodioxol-5-ylmethylene)-5-bromo-2-furohydrazide can undergo a specific reaction with ROS, resulting in a change in its fluorescence properties.

properties

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O4/c14-12-4-3-10(20-12)13(17)16-15-6-8-1-2-9-11(5-8)19-7-18-9/h1-6H,7H2,(H,16,17)/b15-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFFYTHKGKKIJK-GIDUJCDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.